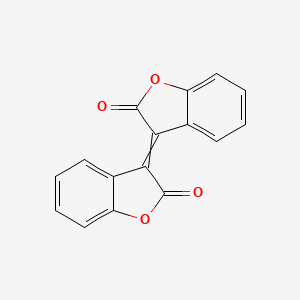
3-(2-Oxo-1-benzofuran-3(2H)-ylidene)-1-benzofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Oxo-1-benzofuran-3(2H)-ylidene)-1-benzofuran-2(3H)-one is a complex organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-1-benzofuran-3(2H)-ylidene)-1-benzofuran-2(3H)-one typically involves multi-step organic reactions. One common method might include the condensation of 2-hydroxybenzaldehyde with a suitable ketone under acidic or basic conditions, followed by cyclization and oxidation steps.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might convert the carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups into the benzofuran rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Could be used in the synthesis of dyes, polymers, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Oxo-1-benzofuran-3(2H)-ylidene)-1-benzofuran-2(3H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or binding to specific receptors.
Comparison with Similar Compounds
Similar Compounds
2-Benzofuranone: A simpler analog with similar structural features.
3-Benzofuranone: Another related compound with potential biological activities.
Uniqueness
3-(2-Oxo-1-benzofuran-3(2H)-ylidene)-1-benzofuran-2(3H)-one is unique due to its specific structure, which might confer distinct chemical and biological properties compared to other benzofuran derivatives.
Properties
CAS No. |
94850-69-8 |
|---|---|
Molecular Formula |
C16H8O4 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
3-(2-oxo-1-benzofuran-3-ylidene)-1-benzofuran-2-one |
InChI |
InChI=1S/C16H8O4/c17-15-13(9-5-1-3-7-11(9)19-15)14-10-6-2-4-8-12(10)20-16(14)18/h1-8H |
InChI Key |
RHJKSROZOLRAAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C4=CC=CC=C4OC3=O)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















